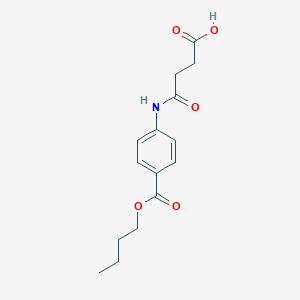

![molecular formula C12H9ClO3 B362685 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 53391-77-8](/img/structure/B362685.png)

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly referred to as CHCC, is a naturally occurring compound found in a variety of plant species. It is a member of the flavonoid family and is known for its anti-inflammatory and anti-oxidant properties. CHCC has been studied extensively in the laboratory and has been found to have a variety of potential applications in medicine, biochemistry, and physiology. In

Scientific Research Applications

Biological Activity and Synthesis

- Mannich bases containing the dialkylaminomethyl group in positions of dihydrocyclopenta[c]chromen-4-ones, including 8-chloro-7-hydroxy derivatives, have been synthesized and investigated for their effects on the central and peripheral nervous systems. These studies have identified potential tranquilizing and neuroleptic properties, highlighting the compound's relevance in medicinal chemistry (Garazd, Panteleimonova, Garazd, & Khilya, 2003).

Cytotoxicity Studies

- Research on compounds structurally related to 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has uncovered cytotoxic activity against various cancer cell lines. For example, a compound isolated from Chinese eaglewood showed cytotoxicity against the human gastric cancer cell line SGC-7901, underscoring the potential of these molecules in cancer research (Liu et al., 2008).

Structural Analysis

- Detailed structural analyses of chromene compounds, including those related to 8-chloro derivatives, have been conducted to understand their molecular geometry, hydrogen bonding, and crystal packing. These studies are vital for the development of new compounds with optimized properties for various applications (Huo, Yin, Jin, & Yang, 2005).

Molecular Modeling and Drug Design

- The synthesis and structure elucidation of chromene derivatives, including 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, have facilitated molecular modeling studies. These investigations aim to identify new leads for anticancer drugs by exploring DNA intercalation mechanisms and evaluating the compounds' potential as DNA intercalators (Santana et al., 2020).

properties

IUPAC Name |

8-chloro-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETUGUSWOXYKSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)

![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)

![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)

![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)